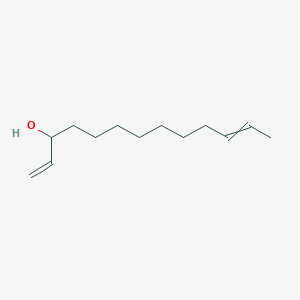

Trideca-1,11-dien-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

189563-43-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

trideca-1,11-dien-3-ol |

InChI |

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-5,13-14H,2,6-12H2,1H3 |

InChI Key |

NNWGKAJQKMHLFU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCCCCC(C=C)O |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Trideca 1,11 Dien 3 Ol

Olefin and Alcohol Functional Group Transformations

The presence of both olefin and alcohol functional groups in Trideca-1,11-dien-3-ol allows for a diverse range of chemical transformations. The reactivity of these groups can be selectively targeted to yield a variety of useful synthetic intermediates.

Selective Oxidation and Reduction Methodologies Applied to Dien-ols

The selective oxidation of dien-ols can lead to the formation of conjugated dienones or dienals. For instance, the oxidation of 1-vinyl-2-cycloalken-1-ols with pyridinium (B92312) dichromate (PDC) has been shown to produce conjugated dienones in moderate to good yields. capes.gov.brresearchgate.net However, significant steric hindrance around the alcohol can favor the formation of a conjugated dienal instead. researchgate.net The oxidation of cyclic tertiary allylic alcohols with pyridinium chlorochromate (PCC) can result in transposed 3-alkyl α,β-unsaturated ketones. researchgate.net In the context of steroidal dienols, studies on cholestadienols have demonstrated that these compounds are significantly more reactive towards free radical oxidation than cholesterol. nih.gov

Conversely, the reduction of dien-ols can be achieved through various methods. While specific high-yield reduction methodologies for Trideca-1,11-dien-3-ol are not extensively detailed in the provided results, general principles of alkene and alcohol reduction are applicable. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum dioxide (PtO2) would be expected to reduce the double bonds. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. The reduction of the hydroxyl group is less straightforward and typically requires its conversion to a better leaving group first.

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moieties (e.g., Hydroboration, Dihydroxylation, Epoxidation)

The alkene moieties in Trideca-1,11-dien-3-ol are susceptible to a variety of addition reactions. In electrophilic additions to conjugated dienes, the reaction can proceed via 1,2- or 1,4-addition, leading to kinetic and thermodynamic products, respectively. youtube.com The stability of the resulting carbocation intermediate is a key factor in determining the product distribution. youtube.com

Hydroboration-oxidation of the double bonds would lead to the formation of diols or triols, with the regioselectivity being anti-Markovnikov. This reaction provides a method for the stereoselective introduction of hydroxyl groups.

Dihydroxylation , typically carried out using osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4), would convert the double bonds into vicinal diols. Asymmetric dihydroxylation methods can be employed to control the stereochemistry of the newly formed chiral centers.

Epoxidation of the double bonds can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). vulcanchem.com This reaction forms epoxides, which are versatile intermediates for further transformations. ebi.ac.uk Enzymatic epoxidation using fungal peroxygenases has also been demonstrated for long-chain terminal alkenes, yielding the corresponding epoxides with varying degrees of selectivity. mdpi.com For example, Marasmius rotula UPO (MroUPO) showed high selectivity for the epoxidation of 1-tetradecene. mdpi.com

A nickel(0)-catalyzed reductive coupling of enynes and epoxides provides a route to 3,5-dien-1-ols. nih.gov This reaction proceeds with regioselective addition to the terminal end of the epoxide and retention of its configuration. nih.gov

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is generally a poor leaving group. youtube.com Therefore, substitution reactions at this position typically require its conversion into a more reactive functional group. libguides.comlibretexts.org One common strategy is the conversion of the alcohol to an alkyl halide using strong acids like HBr or HCl. youtube.comlibretexts.org For primary alcohols, this reaction proceeds via an SN2 mechanism, while for secondary and tertiary alcohols, an SN1 mechanism is favored. youtube.comlibretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. youtube.com This is often achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com

Rearrangement Reactions Involving the Dien-ol Scaffold (e.g., Wittig Rearrangements)

Rearrangement reactions offer a powerful tool for modifying the carbon skeleton of molecules like Trideca-1,11-dien-3-ol. wikipedia.orgbyjus.comucla.edu One notable rearrangement is the researchgate.netwikipedia.org-Wittig rearrangement, which transforms an allylic ether into a homoallylic alcohol. wikipedia.org This concerted, pericyclic process is highly stereoselective and requires strongly basic conditions to generate the necessary carbanion intermediate. wikipedia.org The researchgate.netwikipedia.org-Wittig rearrangement of bis(allylic) ethers is a facile method for the regio- and stereoselective synthesis of 1,5-dien-3-ols. acs.org A competitive process is the researchgate.netacs.org-Wittig rearrangement, which can occur at higher temperatures. wikipedia.org

The oxy-Cope rearrangement is another relevant transformation for 1,5-dien-3-ols. Upon deprotonation, these compounds can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield δ,ε-unsaturated carbonyl compounds after tautomerization. ucla.eduwikipedia.org

Mechanistic Studies of Pericyclic Reactions and Thermal Processes Affecting Trideca-1,11-dien-3-OL

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. unina.itscribd.com These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. scribd.commsu.eduresearchgate.net The stereochemical outcome of a pericyclic reaction is dependent on whether the reaction is initiated by heat or light (photochemical). unina.itscribd.com

For a molecule like Trideca-1,11-dien-3-ol, the conjugated diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition. libretexts.org Electrocyclic reactions can lead to the formation of ring systems through the reorganization of π-electrons. scribd.commsu.edu Sigmatropic rearrangements, as discussed in the context of the Wittig and Cope rearrangements, involve the migration of a σ-bond across a π-system. msu.edu The stereochemistry of these reactions can be predicted by considering whether the transition state is of the Hückel or Möbius type. libretexts.org

Derivatization Strategies for Exploration of Chemical Space and Scaffold Modification

The exploration of chemical space involves the synthesis of a diverse range of molecules based on a common scaffold to investigate their properties and potential applications. scispace.comscispace.com For Trideca-1,11-dien-3-ol, derivatization strategies can target both the hydroxyl group and the double bonds to create a library of related compounds.

The hydroxyl group can be esterified or etherified with a variety of substituents to modify the polarity and steric properties of the molecule. The double bonds can be functionalized through the addition reactions mentioned previously (hydroboration, dihydroxylation, epoxidation) to introduce new functional groups and stereocenters. liverpool.ac.uk Further transformations of these newly introduced groups can lead to a wider array of derivatives. For instance, a study on the synthesis of a steroid derivative involved the reaction of an ether derivative with estrone. biointerfaceresearch.com

Genetic algorithms and other computational methods can be used to guide the exploration of chemical space by predicting molecules with desired properties. scispace.com These approaches can help to prioritize synthetic targets and make the exploration of large chemical spaces more efficient. biosolveit.de

Advanced Analytical Research Techniques for Trideca 1,11 Dien 3 Ol Characterization

High-Resolution Mass Spectrometry Methodologies for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of Trideca-1,11-dien-3-ol. By providing an exact mass measurement with high accuracy, HRMS allows for the unambiguous determination of the compound's elemental composition, C₁₃H₂₄O. This capability is crucial for distinguishing it from other isobaric compounds.

In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate the molecular ion [M+H]⁺ or other adducts with minimal fragmentation. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers ensures precise mass determination.

Fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), provides vital information about the molecule's connectivity. The fragmentation of long-chain alcohols is characterized by two primary pathways: alpha cleavage and dehydration. libretexts.org Alpha cleavage involves the breaking of the C-C bond adjacent to the hydroxyl group, which for Trideca-1,11-dien-3-ol would occur between C3-C4. Another common fragmentation is the loss of a water molecule (H₂O), resulting in a characteristic [M-18]⁺ peak. libretexts.orgyoutube.com The presence and relative abundance of these and other fragment ions help to confirm the positions of the hydroxyl group and the double bonds.

Impurity profiling is also effectively conducted using HRMS. The high sensitivity and mass accuracy enable the detection and identification of low-level impurities, such as isomers, oxidation products, or residual starting materials from its synthesis, each with its own distinct exact mass.

Table 1: Predicted HRMS Data for Trideca-1,11-dien-3-OL

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₅O⁺ | 197.1905 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₃H₂₄ONa⁺ | 219.1725 | Sodium Adduct |

| [M-H₂O+H]⁺ | C₁₃H₂₃⁺ | 179.1799 | Dehydration Product |

| [C₁₀H₁₉O]⁺ | C₁₀H₁₉O⁺ | 155.1436 | Product of alpha cleavage (loss of C₃H₅) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and stereochemical analysis of Trideca-1,11-dien-3-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. Key signals include those for the vinyl protons at the C1-C2 and C11-C12 double bonds, the proton on the hydroxyl-bearing carbon (H3), and the terminal methyl group protons. The ¹³C NMR spectrum distinguishes each carbon atom, with characteristic shifts for the sp² carbons of the double bonds and the sp³ carbon bearing the hydroxyl group (C3). researchgate.net Protons on carbons adjacent to the hydroxyl group are typically deshielded and appear in the 3.4-4.5 ppm range in the ¹H NMR spectrum. pressbooks.publibretexts.org

Stereochemical Assignment: The chiral center at C3 and the potential for E/Z isomerism at the C11-C12 double bond mean that Trideca-1,11-dien-3-ol can exist as multiple stereoisomers. The relative stereochemistry can be determined using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, which is essential for determining stereochemical relationships. mdpi.comlibretexts.org For absolute configuration determination, chiral derivatizing agents, such as Mosher's acid, can be used. wordpress.comwikipedia.orgresearchgate.net Reaction with the chiral agent forms diastereomers, which will exhibit distinct and separable signals in the NMR spectrum, allowing for the assignment of the absolute configuration at C3.

Conformational Analysis: The flexible long chain of the molecule exists in various conformations in solution. NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the preferred conformations by measuring distances between non-bonded protons. acdlabs.com Analysis of coupling constants (J-values) between protons can also provide information about dihedral angles along the carbon backbone, further refining the conformational model.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Trideca-1,11-dien-3-OL

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | 5.0 - 5.2 (2H, m) | ~114.5 |

| 2 | 5.7 - 5.9 (1H, m) | ~141.0 |

| 3 | ~4.1 (1H, m) | ~72.5 |

| 4 | ~2.1 (2H, m) | ~37.0 |

| 5-9 | 1.2 - 1.4 (10H, m) | 25.0 - 32.0 |

| 10 | ~2.0 (2H, m) | ~33.5 |

| 11 | 5.3 - 5.5 (1H, m) | ~130.0 |

| 12 | 5.3 - 5.5 (1H, m) | ~130.5 |

| 13 | ~0.9 (3H, t) | ~14.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used for the rapid identification of functional groups and assessment of sample purity. study.com These methods are complementary and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of Trideca-1,11-dien-3-ol is dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. youtube.comorgchemboulder.com Other key absorptions include C-H stretching vibrations for the sp² carbons (alkene) just above 3000 cm⁻¹ and for the sp³ carbons (alkane) just below 3000 cm⁻¹. The C=C double bond stretching vibrations appear in the 1640-1680 cm⁻¹ region. A strong C-O stretching band is expected in the 1260-1050 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the two double bonds in Trideca-1,11-dien-3-ol will give rise to strong signals in the Raman spectrum, often providing better resolution than in the IR spectrum. mdpi.com The C-H stretching region around 3000 cm⁻¹ will also be prominent. mdpi.com Because water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media.

Purity Assessment: Both techniques can be used for purity assessment. The presence of unexpected peaks may indicate impurities. For instance, a sharp peak around 1700-1750 cm⁻¹ in the IR spectrum could suggest the presence of a carbonyl impurity resulting from oxidation of the alcohol.

Table 3: Characteristic Vibrational Frequencies for Trideca-1,11-dien-3-OL

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretch (H-bonded) | 3500 - 3200 (strong, broad) | Weak |

| C-H (sp²) | Stretch | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| C-H (sp³) | Stretch | 3000 - 2850 (strong) | 3000 - 2850 (strong) |

| C=C (Alkene) | Stretch | 1680 - 1640 (medium, variable) | 1680 - 1640 (strong) |

Chiral Chromatography Methods (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

Chiral chromatography is essential for separating the stereoisomers of Trideca-1,11-dien-3-ol and determining the enantiomeric and diastereomeric purity of a sample. heraldopenaccess.us Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP). phenomenex.comresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the solutes and the CSP, leading to different retention times for each stereoisomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. phenomenex.com

Enantiomeric Purity: The chiral center at C3 results in (R)- and (S)-enantiomers. Chiral HPLC or GC can separate these enantiomers, allowing for the determination of enantiomeric excess (ee). uma.es Often, the alcohol is derivatized—for example, by forming an ester or carbamate—to enhance the interaction with the CSP and improve resolution. nih.gov

Diastereomeric Purity: The presence of the double bond at C11 allows for geometric isomers ((E) and (Z)). This creates pairs of diastereomers, such as (3R, 11E) and (3R, 11Z). These diastereomers have different physical properties and can often be separated on standard achiral columns, although chiral columns provide resolution for all four possible stereoisomers simultaneously. The relative peak areas in the chromatogram are used to quantify the purity of each isomer.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org However, as a long-chain unsaturated alcohol, Trideca-1,11-dien-3-ol is likely a liquid or a low-melting solid at room temperature, making it unsuitable for direct single-crystal X-ray analysis.

To overcome this, a crystalline derivative must be prepared. This is typically achieved by reacting the hydroxyl group with a reagent that introduces rigidity and often a heavy atom, which aids in solving the crystal structure. Common derivatizing agents include p-bromobenzoates or other aromatic acids. nih.gov The resulting ester is more likely to form high-quality crystals suitable for diffraction experiments.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced is measured, and from the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be calculated. This map reveals the precise position of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center, provided the derivative contains a known chiral reference or a heavy atom for anomalous dispersion measurements. mdpi.com While challenging, this method provides the most definitive structural proof.

Computational and Theoretical Chemistry Studies on Trideca 1,11 Dien 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

There are currently no published studies that utilize quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and spectroscopic properties of Trideca-1,11-dien-3-OL. Such studies would be invaluable for predicting its molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity indices, which are fundamental to understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Similarly, the scientific literature lacks reports on the use of molecular dynamics (MD) simulations to analyze the conformational space and intermolecular interactions of Trideca-1,11-dien-3-OL. MD simulations would provide critical insights into the molecule's flexibility, preferred three-dimensional structures, and how it interacts with other molecules, including solvents or biological macromolecules.

Mechanistic Modeling of Reaction Pathways and Transition States

Mechanistic modeling to elucidate the reaction pathways and identify the transition states involved in the chemical transformations of Trideca-1,11-dien-3-OL has not been documented. This type of computational investigation is essential for understanding the kinetics and thermodynamics of its reactions, which would be of significant interest in synthetic and medicinal chemistry.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment and Validation

There is no available research that focuses on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for Trideca-1,11-dien-3-OL. These theoretical predictions are crucial for aiding in the interpretation and validation of experimental spectroscopic data, ensuring the correct assignment of the compound's structure.

Molecular Interactions and Mechanistic Studies in Broader Chemical Systems Excluding Direct Biological/clinical Outcomes

Ligand-Receptor Binding Mechanisms at a Molecular Level

There is no available research detailing the specific interactions of Trideca-1,11-dien-3-OL with any receptors or enzymes at a molecular level. Studies on enzyme-substrate interactions involving this compound have not been identified.

Role as a Chemical Probe or Intermediate in Complex Supramolecular Assemblies

Information on the use of Trideca-1,11-dien-3-OL as a chemical probe or as an intermediate in the formation of complex supramolecular assemblies is not documented in scientific literature.

Photochemical and Radiochemical Reaction Pathways and Degradation Mechanisms

There are no published studies on the photochemical or radiochemical reaction pathways of Trideca-1,11-dien-3-OL. Similarly, its degradation mechanisms under such conditions have not been investigated.

Data Tables

Due to the absence of research data for Trideca-1,11-dien-3-OL, no data tables can be generated.

Emerging Research Frontiers and Future Perspectives for Trideca-1,11-dien-3-OL

Despite extensive research, specific information regarding the chemical compound “Trideca-1,11-dien-3-OL” is not available in the public domain. As a result, this article cannot be generated.

Thorough searches of chemical databases and scientific literature did not yield any data on the synthesis, properties, or applications of a compound with this specific name and structure. It is possible that this compound is novel, has not yet been synthesized, or is referred to by a different nomenclature.

The provided outline requests detailed information on:

Emerging Research Frontiers and Future Perspectives for Trideca 1,11 Dien 3 Ol

Addressing Unresolved Stereochemical and Mechanistic Challenges in Dien-ol Chemistry

Fulfilling these requirements necessitates access to existing research data, which is currently unavailable for Trideca-1,11-dien-3-OL. Crafting an article without this foundational information would lead to speculation and inaccuracies, which would not meet the required standards of a scientific publication.

Therefore, until research on Trideca-1,11-dien-3-OL is conducted and published, it is not possible to provide the requested article.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.